molecular formula C35H60O2 B047583 Cholesteryl octanoate CAS No. 1182-42-9

Cholesteryl octanoate

Cat. No. B047583
CAS RN: 1182-42-9
M. Wt: 512.8 g/mol
InChI Key: SKLBBRQPVZDTNM-SJTWHRLHSA-N
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Description

Synthesis Analysis

Research on cholesteryl octanoate primarily focuses on its structural characterization rather than its synthesis directly. However, understanding its crystal and molecular structure provides implicit insights into potential synthetic pathways, emphasizing the importance of precise molecular arrangement for its physical properties.

Molecular Structure Analysis

The crystal structure of cholesteryl octanoate is monoclinic, with space group P21. The unit cell dimensions are a = 12.80(3), b = 9.20(2), c = 14.12(3) Å, β = 93.81(3)°, containing two molecules per unit cell. The molecules are arranged in monolayers with their long axes antiparallel and severely tilted (28°), demonstrating a close packing within the monolayers. The octanoate chains, forming the layer interface regions, are conformationally and thermally disordered, showcasing a distinct structure from cholesteryl nonanoate, indicating unique phase behavior and thermodynamic properties at this point in the homologous series (Craven & Guerina, 1979).

Chemical Reactions and Properties

Cholesteryl octanoate's chemical reactions and properties are closely tied to its ester functional group and the cholesteryl backbone. The ester linkage underpins its reactivity, especially in hydrolysis reactions, which can be influenced by the presence of enzymes or acidic/basic conditions. The compound's stability and reactivity profiles are vital for its applications and behavior in various environments.

Physical Properties Analysis

The physical properties of cholesteryl octanoate, including phase transitions and mesomorphic behaviors, are crucial for applications in liquid crystals and related materials. The compound displays an eutectic point and enantiotropic cholesteric phase behavior in binary systems with cholesteryl acetate, pointing towards complex phase behaviors and the influence of molecular structure on mesophase formation (Kunihisa, Tanaka, & Katoh, 1979).

Scientific Research Applications

  • Medical Diagnostics :

  • Material Science :

    • It forms large spherulites with a cholesteric focal conic texture upon slow cooling, displaying the solar spectrum at the cholesteric-smectic transition (Kunihisa & Hagiwara, 1976).
    • The compound's molecular packing influences the miscibility of cholesteryl n-alkanoates at interfaces, which may be relevant to tear film studies and the formation of crystals in atherosclerosis (Xavier, Malani, & Viswanath, 2021).
    • Cholesteryl octanoate ultrathin films demonstrate good thermal and rotational optical performance (Wang, 2014).
  • Biochemistry :

    • Cholesteryl esters with saturated acyl chains can be incorporated into the lamellar structure of phospholipids (Salmon & Hamilton, 1995).
    • It does not form monolayers at the air-water interface but yields 3D crystallites with a large area per molecule (Viswanath & Suresh, 2004).

Future Directions

Future research could focus on the development of new CETP inhibitors that have lower binding affinity to HDL or LDL. Reducing the CETP interaction to HDL/LDL may prevent the CETP-bound inhibitor from interfering with the normal HDL or LDL metabolism, which in turn, would reduce the risk of side effects .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H60O2/c1-7-8-9-10-11-15-33(36)37-28-20-22-34(5)27(24-28)16-17-29-31-19-18-30(26(4)14-12-13-25(2)3)35(31,6)23-21-32(29)34/h16,25-26,28-32H,7-15,17-24H2,1-6H3/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLBBRQPVZDTNM-SJTWHRLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H60O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152038
Record name Cholesteryl octanoate
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Molecular Weight

512.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Cholesteryl caprylate
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Product Name

Cholesteryl octanoate

CAS RN

1182-42-9
Record name Cholesteryl caprylate
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Record name Cholesteryl octanoate
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Record name Cholesteryl octanoate
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Record name Cholest-5-ene-3-β-yl octanoate
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Record name CHOLESTERYL OCTANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
261
Citations
BM Craven, NG Guerina - Chemistry and Physics of Lipids, 1979 - Elsevier
… Atomic numbering system and the observed conformations in cholesteryl octanoate. Molecule A and the partial molecule B show the disordered conformers for the octanoate chain. …
Number of citations: 38 www.sciencedirect.com
S Mundlos, P Kühnelt, G Adler - Gut, 1990 - gut.bmj.com
… In this study, the cholesteryl octanoate breath test was used to monitor the release and activity of cholesterol esterase from different preparations of pancreatin in patients with severe pan…
Number of citations: 75 gut.bmj.com
SG Cole, S Rossi, A Stern, AF Hofmann - Gastroenterology, 1987 - Elsevier
… (cholesteryl octanoate) was administered as an emulsion in an isotonic liquid meal. Two grams of nonradioactive cholesteryl octanoate … The cholesteryl octanoate breath test described …
Number of citations: 60 www.sciencedirect.com
M Ventrucci, A Cipolla, GM Ubalducci, A Roda, E Roda - Gut, 1998 - gut.bmj.com
… To assess the sensitivity of the cholesteryl octanoate breath test in the diagnosis of exocrine pancreatic insufficiency, we compared its results with those of simple tubeless tests (faecal …
Number of citations: 61 gut.bmj.com
GS Ginsburg, D Atkinson, DM Small - Progress in lipid research, 1984 - Elsevier
… Cholesteryl esters with a known crystal structure of monolayer type II are cholesteryl octanoate 5']6,4 and cholesteryl oleate a5 (Fig. 3a,b). This crystal form is monoclinic, space group P2…
Number of citations: 85 www.sciencedirect.com
BM Craven, NG Guerina - Chemistry and Physics of Lipids, 1979 - Elsevier
… As in cholesteryl octanoate, the cholesteryl ring systems pack together with extensive … It was helpful that this was done in parallel with the structure determination of cholesteryl octanoate …
Number of citations: 61 www.sciencedirect.com
S Mundlos, JB Rhodes, AF Hofmann - Pediatric research, 1987 - nature.com
… fying the practically water-insoluble cholesteryl octanoate in such way that the … of cholesteryl octanoate, triglyceride, and lecithin. To prepare the emulsion, 5 mg cholesteryl octanoate, …
Number of citations: 12 www.nature.com
K Sasaki Kunihisa, S Hagiwara - Bulletin of the Chemical Society of …, 1976 - journal.csj.jp
… formate and cholesteryl octanoate were studied. The isotropic-cholesteric transition of cholesteryl formate and the cholesteric-smectic transition of cholesteryl octanoate were observed …
Number of citations: 12 www.journal.csj.jp
YJ Park, BM Craven - Journal of the Korean Chemical Society, 1981 - koreascience.kr
… 분자구조는 cholesteryl octanoate 의 원자좌표를 trial 구조로 … The atomic coor dinates from cholesteryl octanoate were used in an … to those of cholesteryl octanoate and cholesteryl oleate. …
Number of citations: 15 koreascience.kr
NG Guerina, BM Craven - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
… In the crystal structure of cholesteryl octanoate,1 there are monolayers consisting of antiparallel molecules, but the molecular long axes have a more severe tilt (28") with respect to the …
Number of citations: 30 pubs.rsc.org

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